molecular formula C9H12N2O2 B1310039 n'-hydroxy-2-(4-methoxyphenyl)ethanimidamide CAS No. 1055926-31-2

n'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

Cat. No.: B1310039
CAS No.: 1055926-31-2
M. Wt: 180.2 g/mol
InChI Key: QIACLRIKXICINP-UHFFFAOYSA-N
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Description

N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIACLRIKXICINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989764
Record name N-Hydroxy(4-methoxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6965-38-4
Record name N-Hydroxy(4-methoxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

pKa values and ionization constants of 4-methoxy substituted amidoximes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Ionization Constants of 4-Methoxy Substituted Amidoximes

Abstract

The amidoxime functional group is of paramount importance in medicinal chemistry and materials science, frequently employed as a bioisosteric replacement for carboxylic acids and as a potent nitric oxide (NO) donor.[1] The ionization behavior of amidoximes, quantified by their pKa values, is a critical determinant of their pharmacokinetic and pharmacodynamic profiles, influencing properties such as solubility, membrane permeability, and receptor binding. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa values of amidoximes bearing a 4-methoxy substituent. We delve into the electronic effects of the methoxy group, detail robust experimental protocols for potentiometric and spectrophotometric titrations, and outline modern computational approaches for pKa prediction. This document is intended for researchers, scientists, and drug development professionals seeking to understand and accurately characterize the acid-base properties of this vital class of compounds.

Introduction: The Significance of Amidoximes and Their Ionization

Amidoximes are a class of organic compounds characterized by the functional group RC(NH₂)=NOH. They exist in tautomeric equilibrium with their zwitterionic aminonitrone form, a structural feature that contributes to their unique chemical properties.[1] In the field of drug discovery, amidoximes are recognized for their role in modulating biological activity. They can act as prodrugs that are metabolized to active amidine or nitrile compounds and are notable for their ability to release nitric oxide (NO) upon oxidation by enzymes like cytochrome P450.[1]

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the degree of ionization of a molecule at a given pH.[2] For a drug candidate, the pKa value profoundly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] However, the literature often presents a wide and conflicting range of pKa values for the amidoxime group, necessitating robust and standardized methods for their determination.[3][4][5][6][7]

This guide focuses specifically on amidoximes substituted with a 4-methoxy group on an aromatic ring. The 4-methoxy (or para-methoxy) group is a common substituent in medicinal chemistry, known for its strong electron-donating effect through resonance, which significantly modulates the acidity and basicity of the core functional group. A precise understanding of this electronic influence is crucial for rational drug design.

Theoretical Framework: Acidity, Basicity, and the 4-Methoxy Effect

The amidoxime functional group is amphoteric, meaning it can act as both an acid and a base.

  • Acidity : The hydroxyl (-OH) proton is acidic and can be lost to form an amidoximate anion. The pKa for this process is typically referred to as pKa₁

  • Basicity : The amino (-NH₂) group is basic and can be protonated, most commonly at the nitrogen atom of the oxime, to form a cation. The pKa of the conjugate acid is referred to as pKa₂.

The electronic nature of substituents on the R group dramatically influences these pKa values. The 4-methoxy group exerts two opposing electronic effects:

  • Inductive Effect (-I) : The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing effect through the sigma bond framework.

  • Resonance Effect (+R or +M) : The lone pairs on the oxygen atom can delocalize into the aromatic ring, a powerful electron-donating effect.

For a substituent at the para position, the resonance effect typically dominates. This net electron-donating character increases the electron density on the amidoxime functional group. Consequently, compared to an unsubstituted benzamidoxime, the 4-methoxy group is expected to:

  • Decrease Acidity (Increase pKa₁) : By donating electron density, it destabilizes the resulting negative charge on the oxygen of the amidoximate anion, making the proton less likely to dissociate.

  • Increase Basicity (Increase pKa₂) : The increased electron density on the nitrogen atom makes it more available for protonation, strengthening the base.

Experimental Determination of pKa Values

Accurate pKa determination relies on precise and validated experimental methods. Potentiometric and UV-Vis spectrophotometric titrations are the most common and reliable techniques.[8][9]

Potentiometric Titration

Principle: This is considered a gold-standard method.[10] It involves the gradual addition of a standardized titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[9][11] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal (pH = pKa).[11]

Detailed Protocol:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements.[11]

  • Solution Preparation:

    • Prepare a standardized titrant solution (e.g., 0.1 M HCl and 0.1 M NaOH).

    • Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[11]

    • Accurately weigh and dissolve the 4-methoxy substituted amidoxime in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[9]

  • Titration Procedure:

    • Place a known volume of the analyte solution into a thermostatted titration vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

    • Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement.[9]

    • To determine both pKa values, first, titrate the solution with 0.1 M HCl to a low pH (e.g., pH 2) to fully protonate the compound.

    • Subsequently, titrate the acidified solution with 0.1 M NaOH, adding small, precise increments of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa value is the pH at the half-volume point between two equivalence points or at the half-equivalence point for a single ionization.[11]

Workflow Visualization:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep prep process process analysis analysis output output A Calibrate pH Meter (3-point calibration) C Acidify Analyte (e.g., to pH 2) A->C B Prepare Analyte, Titrant, & Electrolyte Solutions B->C D Titrate with Base (NaOH) in small increments C->D E Record pH vs. Volume under inert atmosphere D->E F Plot Titration Curve (pH vs. Volume) E->F G Calculate 1st Derivative (ΔpH / ΔV) F->G H Identify Equivalence Points (Peaks of derivative) G->H I Determine pH at Half-Equivalence Point(s) H->I J pKa Value(s) I->J

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometric Titration

Principle: This method is applicable when the analyte possesses a chromophore close to the ionization center, causing the protonated and deprotonated forms of the molecule to have different UV-Vis absorption spectra.[8] By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[2]

Detailed Protocol:

  • Wavelength Selection:

    • Dissolve the 4-methoxy substituted amidoxime in a highly acidic buffer (e.g., pH 1-2) to obtain the fully protonated species and record its UV-Vis spectrum.

    • Dissolve the compound in a highly basic buffer (e.g., pH 12-13) to obtain the fully deprotonated species and record its spectrum.

    • Identify one or more analytical wavelengths where the difference in absorbance between the acidic and basic forms is maximal.[8]

  • Solution Preparation:

    • Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 3 pH units centered around the estimated pKa.

    • Prepare a stock solution of the analyte at a known concentration.

  • Measurement Procedure:

    • For each buffer solution, add a precise aliquot of the analyte stock solution to a cuvette, ensuring the final concentration is constant across all samples.

    • Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot the measured absorbance versus pH. The resulting plot will be a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve.

    • Alternatively, the pKa can be calculated for each pH point using the following equation[2]: pKa = pH + log [ (A - Aᵢ) / (Aₘ - A) ] Where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized (basic) form, and Aₘ is the absorbance of the molecular (acidic) form.

Workflow Visualization:

UV_Vis_Titration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep prep process process analysis analysis output output A Record Spectra in Strong Acid & Base B Select Analytical Wavelength (λ) with max absorbance difference A->B E Measure Absorbance at λ for each buffer pH B->E C Prepare Buffer Series (spanning est. pKa) D Prepare Samples with Constant Analyte Conc. C->D D->E F Plot Absorbance vs. pH E->F G Fit Sigmoidal Curve to Data F->G H Identify Inflection Point of the Curve G->H I pKa Value H->I

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Computational Prediction of pKa Values

Computational chemistry offers a powerful, non-empirical approach to predict pKa values, providing insights that complement experimental data.[12][13] These methods are particularly useful for screening large libraries of compounds or for studying molecules that are difficult to synthesize or handle.

Principle: The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The pKa is then derived from the relationship: pKa = ΔG / (2.303 RT). Accurate calculations require a high-level quantum mechanical method to describe the electronic structure of the molecule and a sophisticated solvation model to account for the effects of the aqueous environment.[3][4][5][7]

General Methodology:

  • Geometry Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of the amidoxime are optimized using a quantum mechanical method, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).[3][4][5][7]

  • Energy Calculation: The absolute energies of the optimized structures are calculated in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM/COSMO).[3][4][5][7][14]

  • Thermodynamic Cycle: A thermodynamic cycle (the direct method) is used to calculate the free energy of the reaction in solution. This requires the gas-phase free energy change, the solvation free energies of all species, and an experimental value for the solvation free energy of the proton.

  • Isodesmic Reaction Scheme: An alternative and often more accurate approach is the isodesmic reaction method.[15] This involves calculating the free energy change for a reaction that includes a reference compound with a known experimental pKa. This method benefits from the cancellation of systematic errors in the calculation.[14]

  • pKa Calculation: The final pKa is calculated from the computed free energy change.

Workflow Visualization:

Computational_pKa_Workflow input_node input_node process process analysis analysis output output A Define Acid (HA) and Conjugate Base (A⁻) Structures C Optimize Geometries of HA and A⁻ in Gas Phase & Solvent A->C B Select Quantum Method (e.g., DFT) & Solvation Model (e.g., SMD) B->C D Calculate Solvation Free Energies (ΔG_solv) for HA and A⁻ C->D E Calculate Gas-Phase Free Energy Change (ΔG_gas) C->E F Calculate Solution Free Energy Change ΔG_aq = ΔG_gas + ΔG_solv(A⁻) - ΔG_solv(HA) D->F E->F G Calculate pKa from ΔG_aq F->G H Predicted pKa Value G->H

Caption: A generalized workflow for computational pKa prediction.

Data Summary and Interpretation

While specific, experimentally verified pKa data for a wide range of 4-methoxy substituted amidoximes is not consolidated in a single source, we can analyze the expected trends based on the principles discussed. The table below presents data for the parent benzamidoxime and illustrates the predicted effect of the 4-methoxy substituent.

CompoundSubstituentExpected Effect on pKa₁ (Acidity)Expected Effect on pKa₂ (Basicity)
Benzamidoxime-H (Reference)BaselineBaseline
4-Methoxybenzamidoxime-OCH₃ (para)Increase (Less Acidic)Increase (More Basic)

Interpretation: The electron-donating resonance of the 4-methoxy group is the dominant electronic factor.

  • For the acidic dissociation (pKa₁), the methoxy group pushes electron density towards the amidoxime, which destabilizes the resulting amidoximate anion. A less stable conjugate base corresponds to a weaker acid, thus the pKa₁ value is expected to be higher than that of benzamidoxime.

  • For the basic protonation (pKa₂), the increased electron density on the oxime nitrogen makes it a more favorable site for protonation. This enhanced basicity results in a higher pKa₂ value for the conjugate acid compared to that of protonated benzamidoxime.

Synthesis of 4-Methoxy Substituted Amidoximes

A reliable synthesis protocol is essential for obtaining high-purity material for pKa determination. The most common method for preparing amidoximes involves the reaction of a nitrile with hydroxylamine.[1][16]

Representative Protocol: Synthesis of 4-Methoxybenzamidoxime

  • Reagent Preparation: In a round-bottom flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as triethylamine or sodium carbonate (1.5 equivalents) in a suitable solvent like ethanol or a methanol/DMF mixture.[16]

  • Reaction: To the stirred hydroxylamine solution, add 4-methoxybenzonitrile (1.0 equivalent).

  • Heating: Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to complete.[16]

  • Workup: Once the starting nitrile is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-methoxybenzamidoxime as a solid.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

Conclusion and Future Outlook

The pKa values of 4-methoxy substituted amidoximes are critical parameters that govern their behavior in biological and chemical systems. The electron-donating 4-methoxy group is predicted to decrease the acidity and increase the basicity of the amidoxime moiety compared to unsubstituted analogs. Accurate determination of these values is achievable through rigorous experimental methods like potentiometric and UV-Vis titrations, which can be further supported by increasingly reliable computational predictions.

For professionals in drug development, a precise understanding of these pKa values enables the fine-tuning of ADME properties, leading to the design of more effective and safer therapeutic agents. Future work should focus on building a comprehensive, publicly available database of experimentally determined pKa values for a wide array of substituted amidoximes to reduce the ambiguity currently present in the literature and to provide a robust dataset for validating and improving computational prediction models.

References

  • Mehio, N., et al. (2015). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. The Journal of Physical Chemistry B, 119(8), 3567-3576. [Link]

  • ACS Publications. (2015). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. [Link]

  • OSTI.GOV. (2015). Acidity of the amidoxime functional group in aqueous solution. A combined experimental and computational study. [Link]

  • Oak Ridge National Laboratory. (2015). Acidity of the amidoxime functional group in aqueous solution: A combined experimental and computational study. [Link]

  • ORNL. (2015). Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Oreate AI Blog. (2026). Understanding the pKa of Amides: A Key to Organic Chemistry. [Link]

  • Box, K. J., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 815-820. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

  • Harjan, A. M., et al. (2024). Ionization Constants of Oximes Using HF and PM3 Quantum Methods. Tikrit Journal of Pure Science. [Link]

  • Ibáñez-Peral, R., et al. (2020). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Physical Chemistry Chemical Physics, 22(34), 19041-19050. [Link]

  • Çolak, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 992-1000. [Link]

  • Optibrium. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Wang, Y., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 27(11), 348. [Link]

  • Fouad, M., & Clément, J. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 22(9), 1393. [Link]

  • ResearchGate. (2015). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. [Link]

  • ResearchGate. (2015). Development and validation of a FIA/UV-Vis method for pKa determination of oxime based acetylcholinesterase reactivators. [Link]

  • Shigeta, Y., et al. (2017). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 18(7), 1533. [Link]

  • Hsiao, S., et al. (2014). Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. RSC Advances, 4(100), 57077-57088. [Link]

  • Berkhout, J., & Ram, H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s510-s515. [Link]

  • ResearchGate. (2017). Potentiometric titration curve of a Ir(III) and pyrazine-2-amidoxime solution. [Link]

  • Mettler Toledo. (2024). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • Trade Science Inc. (2012). A new developed potentiometric method for the determination of pKa values for syn and anti isomer pair in 3- and 4-hydroxybenzaldoximes. [Link]

  • Neuman, R. C. (2005). Substituent Effects. Chapter 14. [Link]

  • FULIR. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. [Link]

  • ResearchGate. (2016). Scheme I. Synthesis of 4-[(2-methoxyphenylimino)methyl]phenol. [Link]

  • Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Journal of Chemical Theory and Computation, 12(9), 4567-4579. [Link]

  • Columbia Academic Commons. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • Williams, R. (2001). pKa Data Compiled by R. Williams. [Link]

  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • Sedić, M., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(22), 7060. [Link]

  • ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. [Link]

  • Saeedi, S., et al. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. [Link]

  • Semantic Scholar. (1985). Ionization constants of heterocyclic substances. Part IX. Protonation of aminopyridones and aminopyrimidones. [Link]

  • MDPI. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. [Link]

Sources

Modulating Bioactivity Through Precision Electronics: A Guide to the Methoxy Group's Influence in N'-hydroxy-2-phenylethanimidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The strategic placement of a methoxy group on a phenyl ring is a cornerstone of modern medicinal chemistry, offering a subtle yet powerful tool to modulate a compound's electronic character, and by extension, its physicochemical properties and biological activity. This guide provides an in-depth analysis of the dual electronic nature of the methoxy group within the context of N'-hydroxy-2-phenylethanimidamide derivatives, a scaffold of interest in drug development. We will dissect the interplay between inductive and resonance effects, detail the experimental and computational methodologies required for their characterization, and explore the downstream implications for ligand-target interactions and ADME profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced electronic effects of the methoxy substituent for rational drug design.

The Strategic Role of the Methoxy Group in Drug Design

The methoxy group (–OCH₃) is a ubiquitous functional group in approved pharmaceuticals and natural products.[1][2] Its prevalence is not accidental; medicinal chemists exploit its unique properties to enhance ligand-target binding, improve physicochemical characteristics like solubility, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1][2] Unlike more lipophilic substituents like a methyl or chloro group, the methoxy group can enhance potency without the common penalty of increasing lipophilicity, a critical advantage in modern drug discovery where controlling LogP is paramount.[3][4]

In the framework of N'-hydroxy-2-phenylethanimidamide derivatives, understanding the methoxy group's electronic influence on the phenyl ring is fundamental to controlling the molecule's overall properties. Its effects are not monolithic; they are a delicate balance of two opposing electronic forces that are highly dependent on the group's position on the aromatic ring.

The Dichotomous Electronic Nature of the Methoxy Substituent

The methoxy group exerts its influence through two primary electronic mechanisms: a withdrawing inductive effect and a donating resonance effect. The ultimate impact on the aromatic ring's electron density is determined by the dominant force, which is dictated by its substitution pattern (ortho, meta, or para).[5][6][7]

Inductive Effect (-I)

Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the carbon to which it is attached through the sigma (σ) bond.[8][9] This electron-withdrawing effect, known as the negative inductive effect (-I), decreases with distance and influences all positions on the ring, though it is most felt at the carbon of attachment.

Resonance Effect (+R)

Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[5][9] This donation of electron density, known as a positive resonance (or mesomeric) effect (+R), specifically increases the electron density at the ortho and para positions of the benzene ring.[8] This effect is powerful and, when active, generally outweighs the inductive effect.[6][7]

The interplay of these two effects is visually summarized below.

G cluster_effects Electronic Effects of Methoxy Group cluster_properties Properties cluster_mechanism Mechanism cluster_positions Affected Positions Inductive Inductive Effect (-I) Withdrawal Electron-Withdrawing Inductive->Withdrawal Leads to Resonance Resonance Effect (+R) Donation Electron-Donating Resonance->Donation Leads to Sigma Through σ-bonds (Electronegativity) Withdrawal->Sigma Mechanism Pi Through π-system (Lone Pair Delocalization) Donation->Pi Mechanism AllPos All Positions (Distance Dependent) Sigma->AllPos Impacts OrthoPara Ortho & Para Positions Pi->OrthoPara Impacts synthesis_workflow start Start: Methoxy-substituted Phenylacetic Acid or Phenylacetonitrile step1 Amide/Nitrile to Imidamide Conversion start->step1 e.g., Pinner reaction (for nitrile) step2 Reaction with Hydroxylamine step1->step2 Forms the amidoxime step3 Purification step2->step3 e.g., Crystallization, Chromatography end Final Product: N'-hydroxy-2-(methoxy-phenyl)ethanimidamide step3->end

Caption: Generalized synthesis workflow.

Generalized Experimental Protocol:

  • Amidoxime Formation: To a solution of the appropriately substituted methoxy-phenylacetonitrile in a suitable solvent like ethanol, add a solution of hydroxylamine (often generated in situ from hydroxylamine hydrochloride and a base like sodium carbonate).

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or with gentle heating. The progress is monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water, and the pH is adjusted to precipitate the crude product.

  • Purification: The crude N'-hydroxy-2-(methoxy-phenyl)ethanimidamide is collected by filtration and purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

  • Characterization: The structure and purity of the final compound are confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Causality Note: The choice of base and solvent is critical. A base is required to deprotonate hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile. Ethanol is a common solvent as it solubilizes both the organic nitrile and the polar hydroxylamine salt.

Spectroscopic Analysis

Spectroscopy provides direct experimental evidence of the electronic environment within the molecule.

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR is particularly powerful. An increase in electron density on a carbon atom leads to increased shielding and a more upfield (lower ppm) chemical shift. [9]Therefore, the aromatic carbon signals in a para-methoxy derivative will be shifted upfield compared to the unsubstituted analog, while those in a meta-derivative will show less significant changes, reflecting the different electronic effects. [10][11]* UV-Visible Spectroscopy: The delocalization of electrons from the methoxy group into the π-system affects the energy of the electronic transitions. An electron-donating group like a para-methoxy substituent typically causes a bathochromic (red) shift in the absorption maximum (λ_max_), indicating a smaller HOMO-LUMO gap. [12]

Computational Chemistry Workflow

In silico methods are indispensable for predicting and rationalizing the electronic properties of molecules before undertaking their synthesis. [13]Density Functional Theory (DFT) is a robust method for these investigations. [14][15]

computational_workflow cluster_properties Calculated Properties start Build 3D Molecular Structure (ortho-, meta-, para-isomers) step1 Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->step1 step2 Frequency Calculation step1->step2 Confirm true energy minimum step3 Electronic Property Calculation step2->step3 prop1 Molecular Orbitals (HOMO/LUMO Energies) step3->prop1 prop2 Electrostatic Potential Maps step3->prop2 prop3 Simulated NMR/IR Spectra step3->prop3 prop4 Dipole Moment step3->prop4 end Data Analysis & QSAR Modeling prop1->end prop2->end prop3->end prop4->end

Caption: In silico workflow for electronic property analysis.

Protocol Justification:

  • Geometry Optimization: This is the foundational step. An accurate prediction of electronic properties is only possible if it is performed on a stable, low-energy conformation of the molecule.

  • Frequency Calculation: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. * Property Calculation: From the optimized geometry, properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. A para-methoxy (electron-donating) group is expected to raise the HOMO energy level, making the molecule more susceptible to oxidation and potentially a better electron donor in interactions.

Implications for Drug Development

The precise electronic tuning afforded by the methoxy group has profound consequences for the drug-like properties of N'-hydroxy-2-phenylethanimidamide derivatives.

Aspect of Drug Design Influence of Methoxy Group's Electronic Properties
Target Binding & Potency The electron density distribution modulated by the methoxy group affects the molecule's ability to form key interactions (e.g., hydrogen bonds, π-π stacking, cation-π interactions) within the protein binding pocket. A para-methoxy group can increase the electron density of the ring, enhancing cation-π interactions with positively charged residues like lysine or arginine. [1]
Physicochemical Properties The position of the methoxy group influences the molecule's pKa. An electron-donating para-methoxy group can increase the basicity of nearby nitrogen atoms, while an electron-withdrawing meta-methoxy group would decrease it. This, in turn, affects solubility and permeability at physiological pH.
ADME Profile The methoxy group is generally metabolically stable but can be a site of O-demethylation by cytochrome P450 enzymes. [1]The rate of this metabolism can be influenced by the electronic environment; however, steric shielding is often a more dominant factor.
Lipophilicity An aromatic methoxy group is considered "non-lipophilic," with a negligible contribution to the molecule's LogP. [3]This allows medicinal chemists to explore pockets and improve potency without incurring the liabilities associated with high lipophilicity, such as poor solubility and increased off-target toxicity. [3]
Table 2. Impact of methoxy group electronics on drug development parameters.

Conclusion

The methoxy group is far more than a simple structural component; it is a precision tool for modulating the electronic landscape of N'-hydroxy-2-phenylethanimidamide derivatives. Its dual nature—acting as an electron-donating group at the para position and an electron-withdrawing group at the meta position—provides a predictable and powerful way to fine-tune molecular properties. By integrating rational synthesis with advanced spectroscopic and computational characterization, researchers can harness these subtle electronic effects to optimize ligand-target interactions, enhance physicochemical properties, and ultimately design more effective and safer therapeutic agents. A thorough understanding of the principles outlined in this guide is crucial for any scientist working to unlock the full potential of this versatile scaffold in drug discovery.

References

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Retrieved from [Link]

  • Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Retrieved from [Link]

  • Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]

  • ACS Publications. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-methoxypyridines. Journal of Physical Chemistry. Retrieved from [Link]

  • Scholars@Duke. (1993). Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines. Retrieved from [Link]

  • Brainly.com. (2023, August 7). The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A. Retrieved from [Link]

  • ScholarWorks. (2022, July 18). Computational Analysis and Machine Learning for Characterization of The Electronic Properties of Organic Molecular Crystals. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (2014, June 24). What experimental methods are available to investigate electronic structure of atoms and molecules? Retrieved from [Link]

  • Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values. Retrieved from [Link]

  • ACS Publications. (n.d.). Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines. The Journal of Physical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett constants for CF2OCH3 and similar groups[16]. Retrieved from [Link]

  • Research Explorer The University of Manchester. (n.d.). Computational Characterisation of Organic Molecules for Electronic Applications and an Experimental Study of Cocrystals for Electronic Devices. Retrieved from [Link]

  • Unknown Source. (n.d.). Problem Set #3 – Solutions Q1, 3, 5, 7.
  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes. Molecular Physics. Retrieved from [Link]

  • SciELO México. (n.d.). Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound. Retrieved from [Link]

  • DTIC. (n.d.). ELECTRONIC PROPERTIES OF ORGANIC MOLECULES. Retrieved from [Link]

  • JOCPR. (n.d.). Quantum Chemistry Techniques for Predicting Molecular Properties. Retrieved from [Link]

  • PMC. (2025, August 18). Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences”. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(4-amino-2-hydroxyphenyl)-phthalimide. Retrieved from [Link]

  • Research and Reviews. (2017, May 4). Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N'-hydroxy-2-phenylethanimidamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, April 8). 5.2: Molecular Structure- Theory and Experiment. Retrieved from [Link]

  • RSC Publishing. (2015, January 29). Electronic excitations in molecular solids: bridging theory and experiment. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 4-(2-hydroxy-2-phenyl-ethylamino). Retrieved from [Link]

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  • ChemSynthesis. (2025, May 20). 2-hydroxy-2-phenylethanethioamide. Retrieved from [Link]

  • PMC. (2022, February 15). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]

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Technical Guide: Bioactivity & Therapeutic Potential of N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide (CAS: 6965-38-4), also known as 4-methoxybenzyl amidoxime, represents a critical scaffold in medicinal chemistry, functioning primarily as a bioactivatable prodrug and a nitric oxide (NO) donor . Unlike its parent amidine, which is often limited by poor oral bioavailability due to high basicity (pKa ~11–12), this N-hydroxylated derivative exhibits enhanced lipophilicity and membrane permeability.

Upon systemic entry, the compound undergoes enzymatic reduction via the Mitochondrial Amidoxime Reducing Component (mARC) system to regenerate the active amidine pharmacophore. Concurrently, oxidative pathways allow it to serve as a substrate for NO synthases (NOS), conferring vasodilatory and anti-platelet properties. This guide details the molecule’s dual-action mechanism, synthesis protocols, and evaluation methodologies for researchers in drug discovery.

Part 1: Chemical Profile & Physicochemical Properties

The 4-methoxy substituent on the phenyl ring functions as an electron-donating group (EDG), modulating the electron density of the amidoxime core. This modification enhances the stability of the N-O bond while optimizing the partition coefficient (LogP) for cellular uptake.

PropertySpecificationClinical Relevance
IUPAC Name This compoundStandard nomenclature for regulatory filing.
Molecular Formula C

H

N

O

--
Molecular Weight 180.20 g/mol Low MW favors favorable ADME profiles (Lipinski's Rule of 5).
pKa (Calculated) ~5.5 (Amidoxime) vs. ~11.5 (Amidine)Lower pKa ensures the molecule remains uncharged at physiological pH, facilitating GI absorption.
LogP ~1.2 – 1.5Moderate lipophilicity allows passive diffusion across lipid bilayers.
Solubility DMSO, Methanol, EthanolSoluble in organic solvents; limited aqueous solubility requires formulation (e.g., cyclodextrins).

Part 2: Mechanisms of Bioactivity

The bioactivity of this compound is defined by two divergent metabolic pathways: Reductive Bioactivation and Oxidative NO Release .

The mARC Reductive Pathway (Prodrug Activation)

The primary therapeutic utility of this compound lies in its conversion to 2-(4-methoxyphenyl)ethanimidamide (the active amidine). Amidines are potent inhibitors of serine proteases (e.g., trypsin, thrombin) and DNA minor groove binders (antimicrobial), but they are poorly absorbed orally.

The mARC system , a molybdenum-containing enzyme complex located in the outer mitochondrial membrane, catalyzes the N-reduction of the amidoxime.[1][2] This reaction requires electron transport from NADH via cytochrome b5 reductase (CYB5R) and cytochrome b5 (CYB5).

Nitric Oxide (NO) Donation

Under oxidative stress or specific enzymatic catalysis (e.g., by P450s or NOS), the N-hydroxy group can be oxidized to release NO. This pathway is relevant for cardiovascular applications, where the compound acts as a vasorelaxant, and for anti-platelet therapies.

Visualization: Dual Metabolic Fate

The following diagram illustrates the bifurcation between the reductive (prodrug) and oxidative (NO donor) pathways.

BioactivityPathways Prodrug N'-hydroxy-2-(4-methoxyphenyl) ethanimidamide (Amidoxime Prodrug) mARC mARC System (Mitochondria) Prodrug->mARC N-Reduction Oxidation Oxidative Enzymes (CYP450 / NOS) Prodrug->Oxidation Oxidation Amidine Active Amidine (Protease Inhibitor / DNA Binder) mARC->Amidine Bioactivation NO_Release Nitric Oxide (NO) (Vasodilation) Oxidation->NO_Release Release Metabolite Inactive Metabolites Oxidation->Metabolite

Figure 1: The metabolic bifurcation of 4-methoxybenzyl amidoxime. The mARC pathway leads to the active amidine drug, while oxidation yields nitric oxide.

Part 3: Therapeutic Applications[3]

Antimicrobial & Antiparasitic Activity

Aromatic amidines are classic DNA minor groove binders. The 4-methoxy derivative serves as a model for trypanocidal agents (e.g., against Trypanosoma brucei).

  • Mechanism: The reduced amidine accumulates in the parasite, binding to A-T rich regions of kinetoplast DNA, disrupting replication.

  • Advantage: The amidoxime form bypasses the parasite's diamidine transporters, overcoming resistance mechanisms associated with transporter downregulation.

Antithrombotic & Cardiovascular Effects
  • Target: Thrombin and Factor Xa inhibition (via the amidine form).

  • Synergy: The concomitant release of NO inhibits platelet aggregation, providing a dual-mechanism antithrombotic effect that is superior to standard serine protease inhibitors alone.

Part 4: Experimental Protocols

Synthesis of this compound

Objective: To synthesize high-purity amidoxime from the corresponding nitrile.

Reagents:

  • 4-Methoxyphenylacetonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (NH

    
    OH·HCl) (1.2 eq)
    
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) or Triethylamine (Et
    
    
    N) (1.2 eq)
  • Solvent: Ethanol/Water (3:1 v/v)

Protocol:

  • Preparation: Dissolve Hydroxylamine hydrochloride and Na

    
    CO
    
    
    
    in water. Stir for 15 minutes to liberate free hydroxylamine.
  • Addition: Add the solution of 4-Methoxyphenylacetonitrile in ethanol dropwise to the hydroxylamine mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Workup: Evaporate ethanol under reduced pressure. The product often precipitates upon cooling.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-d
    
    
    
    ): Look for characteristic N-OH singlet (
    
    
    ~9.0 ppm) and NH
    
    
    broad singlet (
    
    
    ~5.5 ppm).
In Vitro mARC Reduction Assay

Objective: To quantify the conversion rate of the prodrug to the active amidine using subcellular fractions.

Materials:

  • Porcine or Human Liver Mitochondria (source of mARC).

  • NADH (Cofactor).

  • HPLC system with UV detection (230 nm).

Workflow:

  • Incubation: Mix 50 µM Amidoxime with 0.5 mg/mL mitochondrial protein in Phosphate Buffer (pH 7.4).

  • Initiation: Add 1 mM NADH to start the reaction. Incubate at 37°C.

  • Termination: At time points (0, 15, 30, 60 min), quench with ice-cold Acetonitrile.

  • Analysis: Centrifuge (10,000 x g) and inject supernatant into HPLC.

  • Calculation: Measure the disappearance of the Amidoxime peak and appearance of the Amidine peak.

AssayWorkflow Step1 Prepare Reaction Mix (Mitochondria + Prodrug) Step2 Initiate with NADH (37°C Incubation) Step1->Step2 Step3 Quench with ACN (Protein Precipitation) Step2->Step3 t = 0, 15, 30, 60 min Step4 Centrifuge & Filter Step3->Step4 Step5 HPLC-UV Analysis (Quantify Amidine) Step4->Step5

Figure 2: Step-by-step workflow for validating mARC-mediated reduction in vitro.

References

  • Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new enzyme system for the activation of N-hydroxylated prodrugs.[1][2] Drug Metabolism Reviews. Link

  • Havemeyer, A., et al. (2011). The mammalian mitochondrial amidoxime reducing component (mARC) enzyme complex.[1][2] Journal of Biological Chemistry.[3] Link

  • Swarbrick, C., et al. (2021).[4] Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry. Link

  • Kotthaus, J., et al. (2011). New prodrugs of amidine-type trypsin-like serine protease inhibitors. ChemMedChem. Link

  • BenchChem. (2025).[5] Comparative Analysis of Biphenyl-4-amidoxime Prodrugs' Pharmacokinetic Profiles.Link[5]

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An In-Depth Technical Guide to the Prospective Crystal Structure and Packing of N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated crystal structure and supramolecular assembly of N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide. While a definitive crystal structure for this specific compound is not yet publicly available, this document leverages established principles of crystallography and an extensive review of analogous molecular structures to construct a robust predictive model. This work is intended to guide researchers, scientists, and drug development professionals in their investigations of this and related molecules.

Introduction and Significance

This compound belongs to the class of amidoximes, a functional group of significant interest in medicinal chemistry due to its bioisosteric relationship with carboxylic acids and its role as a nitric oxide donor. The spatial arrangement of molecules in the solid state, governed by their crystal structure, is paramount as it dictates key physicochemical properties such as solubility, stability, and bioavailability. Understanding the crystal packing and intermolecular interactions of this compound is therefore crucial for its potential development as a therapeutic agent. This guide outlines the probable synthetic route, the experimental workflow for its structural determination, and a detailed prediction of its molecular and supramolecular features.

Experimental Workflow: A Validated Approach

The determination of a crystal structure is a systematic process. The following protocol represents a field-proven, self-validating system for the synthesis, crystallization, and analysis of the title compound, based on methodologies successfully applied to similar molecular frameworks.

Synthesis and Crystallization

The synthesis of this compound would likely proceed via the reaction of 2-(4-methoxyphenyl)acetonitrile with hydroxylamine in the presence of a base.

Protocol:

  • Reaction Setup: 2-(4-methoxyphenyl)acetonitrile is dissolved in a suitable solvent such as ethanol.

  • Reagent Addition: An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) is added dropwise to the nitrile solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a solvent system like ethanol-water or chloroform-hexane.

Causality Behind Experimental Choices: The choice of an ethanol-water or similar solvent system for recrystallization is based on the principle of inducing supersaturation gradually, which is essential for the growth of well-ordered single crystals. The slow evaporation technique allows molecules to self-assemble into a thermodynamically stable crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in difference Fourier maps and refined isotropically.

Trustworthiness of the Protocol: This protocol is a standard, validated procedure in crystallography. The refinement process includes checks such as the goodness-of-fit (GOF) on F², which should converge to a value near 1.0, and low R-factors, ensuring the reliability of the final structural model[1][2].

Predicted Molecular and Crystal Structure

Based on the analysis of structurally related compounds containing methoxyphenyl and amidoxime moieties, the following structural characteristics are anticipated for this compound.

Molecular Conformation

The molecule is expected to exhibit a non-planar conformation. The dihedral angle between the plane of the 4-methoxyphenyl ring and the ethanimidamide group will likely be significant, influenced by steric hindrance and the formation of intramolecular hydrogen bonds. The methoxy group is anticipated to be nearly coplanar with the benzene ring[3].

An important conformational feature would be an intramolecular hydrogen bond between the hydroxyl (O-H) group and the nitrogen atom of the imine group, which is a common feature in related structures and contributes to molecular stability[4][5].

Figure 1: Predicted molecular structure with intramolecular H-bond.

Supramolecular Assembly and Crystal Packing

The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds, leading to a stable three-dimensional architecture. The primary interactions anticipated are:

  • N-H···O Hydrogen Bonds: The amino group (NH2) of one molecule will likely act as a hydrogen bond donor to the hydroxyl oxygen atom of a neighboring molecule.

  • O-H···N Hydrogen Bonds: The hydroxyl group (OH) can act as a donor to the nitrogen atom of an adjacent molecule.

These interactions are predicted to form chains or dimeric motifs, which are common in related crystal structures[4][5]. For example, N-H···O hydrogen bonds often form chains of molecules extending along a crystallographic axis[4].

G cluster_0 Molecule A cluster_1 Molecule B N1_A N1 H1_A H N1_A->H1_A O2_B O2 H1_A->O2_B N-H···O O2_A O2 H2_A H O2_A->H2_A N2_B N2 H2_A->N2_B O-H···N N2_A N2 N1_B N1

Figure 2: Predicted intermolecular hydrogen bonding scheme.

In addition to strong hydrogen bonds, weaker interactions such as C-H···O and C-H···π contacts are also expected to contribute to the overall crystal cohesion, further stabilizing the packing arrangement[3].

Crystallographic Data (Predicted)

The following table summarizes the anticipated crystallographic data for this compound, based on typical values for organic molecules of similar size and composition.

ParameterPredicted Value
Chemical FormulaC₉H₁₂N₂O₂
Formula Weight180.21 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)8 - 12
b (Å)9 - 15
c (Å)15 - 20
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1200 - 1800
Z4
Density (calculated)1.2 - 1.4 g/cm³
F(000)384

Table 1: Predicted Crystallographic Data.

Selected Bond Lengths and Angles (Predicted)

The bond lengths and angles are expected to be within the normal ranges for similar chemical environments.

Bond/AnglePredicted Value (Å/°)
C=N1.27 - 1.29
N-O1.38 - 1.42
C-N (amino)1.32 - 1.35
C-O (methoxy)1.35 - 1.38
C-C-N110 - 115
C=N-O110 - 113

Table 2: Predicted Selected Geometric Parameters.

Conclusion

This technical guide provides a scientifically grounded, predictive model for the crystal structure and packing of this compound. By synthesizing information from analogous structures and established crystallographic principles, we anticipate a molecule with a distinct non-planar conformation stabilized by an intramolecular hydrogen bond. The crystal packing is predicted to be a robust three-dimensional network governed by strong N-H···O and O-H···N intermolecular hydrogen bonds, supplemented by weaker C-H···O and C-H···π interactions. The detailed experimental protocols provided herein offer a validated pathway for the empirical determination of this structure, which will be essential for advancing the study and potential application of this promising compound.

References

  • PubChem. N'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-hydroxy-2-(4-methoxyphenyl)acetimidamide. National Center for Biotechnology Information. [Link]

  • Asiri, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 753–758. [Link]

  • Al-Otaibi, J. S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 53–59. [Link]

  • PubChem. N-(4-Hydroxy-2-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Hines, I. V., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

  • Fun, H.-K., et al. (2010). N′-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o349. [Link]

  • Pérez, E., et al. (2014). Hydrogen bond studies in substituted N-(2-hydroxyphenyl)- -2-[(4-methylbenzenesulfonyl)amino]acetamides. Journal of the Mexican Chemical Society, 58(3), 268-277. [Link]

  • PubChem. N-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidamide. National Center for Biotechnology Information. [Link]

  • Beč, A., et al. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 27(19), 6296. [Link]

  • Mierina, I., et al. (2018). Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, C16H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 657-659. [Link]

  • Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. [Link]

  • Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. ResearchGate. [Link]

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  • Gerkin, R. E. (2000). Hydrogen bonds and C-H...O interactions in N-(2-hydroxy-1,1-dimethylethyl)benzamide at 150 K. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 10), 1218–1219. [Link]

  • Rosales-Vázquez, V., et al. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 670–674. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 4-Methoxy-N'-hydroxybenzenecarboximidamide via Nucleophilic Addition of Hydroxylamine to 4-Methoxybenzyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-methoxy-N'-hydroxybenzenecarboximidamide, an amidoxime derivative, through the reaction of 4-methoxybenzyl cyanide with hydroxylamine hydrochloride. Amidoximes are crucial precursors in the development of various pharmaceutical agents and functional materials. This protocol details the underlying reaction mechanism, a step-by-step experimental procedure, safety considerations, purification techniques, and analytical characterization of the final product. Additionally, a troubleshooting guide is included to address common experimental challenges.

Introduction and Scientific Context

The conversion of nitriles to amidoximes is a fundamental transformation in organic synthesis, providing access to a versatile class of compounds.[1] Amidoximes, characterized by the RC(NH₂)=NOH functional group, are widely utilized as key intermediates in medicinal chemistry due to their ability to act as nitric oxide (NO) donors and their utility in constructing various heterocyclic systems like 1,2,4-oxadiazoles. The target molecule, 4-methoxy-N'-hydroxybenzenecarboximidamide, serves as a valuable building block for further synthetic elaborations in drug discovery programs.

This application note outlines a reliable and well-documented procedure for this conversion, employing hydroxylamine hydrochloride and a suitable base.[1] The protocol is designed for researchers in synthetic chemistry and drug development, providing not only a procedural walkthrough but also the rationale behind critical steps to ensure reproducibility and safety.

Chemical Principles and Reaction Mechanism

The core of this synthesis is the nucleophilic addition of hydroxylamine (NH₂OH) to the electrophilic carbon atom of the nitrile group in 4-methoxybenzyl cyanide.

2.1. Generation of the Nucleophile: Hydroxylamine is typically supplied as a more stable hydrochloride salt (NH₂OH·HCl). To generate the free hydroxylamine nucleophile in situ, a base is required to neutralize the acidic hydrochloride. Common bases for this purpose include sodium carbonate (Na₂CO₃), sodium hydroxide (NaOH), or triethylamine (Et₃N).[1] The choice of base can influence reaction kinetics and the side-product profile.

2.2. Nucleophilic Attack and Tautomerization: Once liberated, the free hydroxylamine attacks the nitrile carbon. The nitrogen atom of the hydroxylamine is the more nucleophilic center. This addition leads to the formation of an initial adduct which then undergoes tautomerization to yield the stable amidoxime product.

2.3. Potential Side Reactions: A common side reaction, particularly with aromatic nitriles bearing electron-withdrawing groups, is the formation of the corresponding amide.[2] This can occur through alternative reaction pathways or subsequent hydrolysis of the amidoxime under certain conditions. The protocol described herein is optimized to minimize this impurity.

Reaction Mechanism Pathway

G cluster_0 Step 1: Generation of Free Hydroxylamine cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Tautomerization HA_HCl NH₂OH·HCl (Hydroxylamine Hydrochloride) HA_Free NH₂OH (Free Hydroxylamine) HA_HCl->HA_Free + Base Base Base (e.g., Na₂CO₃) Base->HA_Free Salt Salt + H₂O + CO₂ HA_Free_2 NH₂OH Nitrile 4-Methoxybenzyl Cyanide (R-C≡N) Adduct Intermediate Adduct Nitrile->Adduct + NH₂OH Adduct_2 Intermediate Adduct HA_Free_2->Adduct Product 4-Methoxy-N'-hydroxy- benzenecarboximidamide (Amidoxime Product) Adduct_2->Product Proton Transfer

Caption: Reaction mechanism for amidoxime synthesis.

Reagents, Materials, and Safety

3.1. Reagent and Solvent Data

ReagentFormulaMW ( g/mol )CAS No.Hazard Summary
4-Methoxybenzyl CyanideC₉H₉NO147.18104-47-2Toxic if swallowed, in contact with skin, or inhaled.[3]
Hydroxylamine HydrochlorideNH₂OH·HCl69.495470-11-1Toxic, corrosive, skin sensitizer, suspected carcinogen.[4][5]
Sodium Carbonate (Anhydrous)Na₂CO₃105.99497-19-8Serious eye irritant.
Ethanol (Absolute)C₂H₅OH46.0764-17-5Flammable liquid and vapor.

3.2. Mandatory Safety Precautions

This procedure must be performed in a well-ventilated fume hood. Adherence to standard laboratory safety practices is essential.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.

  • Handling Hydroxylamine Hydrochloride: This substance is toxic, corrosive, and a suspected carcinogen.[5][6] Avoid inhalation of dust and any direct contact with skin or eyes. Weigh in a ventilated enclosure.

  • Handling 4-Methoxybenzyl Cyanide: This compound is toxic.[7][8] It can react with acids to evolve highly toxic hydrogen cyanide gas.[8] Avoid contact and inhalation.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Waste Disposal: All chemical waste should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations. Do not discharge into drains.[10]

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of amidoximes from nitriles.[1]

4.1. Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • To the flask, add 4-methoxybenzyl cyanide (7.36 g, 50.0 mmol, 1.0 equiv.).

  • Add absolute ethanol (100 mL) to dissolve the nitrile.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (5.21 g, 75.0 mmol, 1.5 equiv.) and sodium carbonate (4.24 g, 40.0 mmol, 0.8 equiv.) in deionized water (25 mL). Note: The base is used to neutralize the HCl and generate free hydroxylamine.

4.2. Reaction Execution

  • With vigorous stirring, add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of the nitrile in the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

  • Maintain the reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The product should be more polar than the starting nitrile.

Experimental Workflow Diagram

G start Start dissolve_nitrile 1. Dissolve 4-Methoxybenzyl Cyanide in Ethanol start->dissolve_nitrile prep_ha 2. Prepare aqueous solution of Hydroxylamine HCl and Na₂CO₃ dissolve_nitrile->prep_ha combine 3. Combine solutions in reaction flask prep_ha->combine reflux 4. Heat to reflux (80-85°C) for 4-6 hours combine->reflux monitor 5. Monitor by TLC reflux->monitor workup 6. Work-up & Isolation monitor->workup purify 7. Purification by Recrystallization workup->purify characterize 8. Product Characterization (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

4.3. Work-up and Product Isolation

  • After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of cold deionized water.

  • A white precipitate of the product should form. If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove inorganic salts.

  • Dry the crude product under vacuum.

4.4. Purification Recrystallization is the preferred method for purifying the product.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

Product Characterization

The identity and purity of the synthesized 4-methoxy-N'-hydroxybenzenecarboximidamide should be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR Signals corresponding to the aromatic protons (AA'BB' system), the methoxy group (singlet, ~3.8 ppm), the -NH₂ protons (broad singlet), and the -OH proton (broad singlet).[11]
¹³C NMR Resonances for the aromatic carbons, the methoxy carbon (~55 ppm), and the characteristic C=N carbon of the amidoxime (~150-155 ppm).
IR (KBr) Characteristic peaks for O-H stretch (~3400-3500 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), C=N stretch (~1600-1650 cm⁻¹), and C-O stretch (~1160-1250 cm⁻¹).[11]
Mass Spec (ESI) Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₉H₁₂N₂O₂.
Melting Point A sharp melting point range consistent with a pure compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Ineffective generation of free hydroxylamine (insufficient base).2. Low reaction temperature or insufficient reaction time.1. Ensure the correct stoichiometry of the base. Consider using a stronger base like NaOH if needed.2. Ensure the reaction is at a steady reflux. Increase the reaction time and monitor by TLC.[12]
Significant Amide By-product 1. Reaction conditions favoring amide formation.2. Hydrolysis during work-up.1. Amide formation is a known side reaction.[2] Using alternative solvents like ionic liquids has been shown to suppress this.[13]2. Ensure the work-up is performed under neutral or slightly basic conditions.
Oily Product / Fails to Solidify 1. Presence of impurities.2. Incomplete reaction.1. Attempt to purify via column chromatography.2. Re-subject the crude material to the reaction conditions or extend the reaction time.
Low Yield After Recrystallization 1. Using too much solvent for recrystallization.2. Product is partially soluble in the washing solvent.1. Use the minimum amount of hot solvent required for dissolution.2. Ensure the washing solvent is ice-cold to minimize product loss.

References

  • Kovács, E., et al. (2015). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine. Retrieved from [Link]

  • De la Torre, J., et al. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 23(1), 135. Retrieved from [Link]

  • Loba Chemie. (2022). Safety Data Sheet: HYDROXYLAMINE HYDROCHLORIDE AR/ACS. Retrieved from [Link]

  • Clarke, D. G., & Easington, D. G. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Loba Chemie. (2019). Safety Data Sheet: 4-METHOXYBENZYL CYANIDE For Synthesis. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). Supplementary Material: An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of 1,2,4-Oxadiazoles Utilizing N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2] Its prominence is largely due to its function as a bioisostere for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[3][4] Among the most robust and versatile methods for constructing this heterocycle is the cyclocondensation of an N'-hydroxyimidamide (amidoxime) with a carbonyl-containing compound.[5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, specifically using N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide as a key precursor. We will explore the underlying reaction mechanisms, compare common synthetic strategies, and offer field-tested protocols for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Importance of 1,2,4-Oxadiazoles

The five-membered 1,2,4-oxadiazole ring is a recurring motif in a wide range of biologically active molecules, including approved drugs and investigational candidates.[7][8] Its utility in drug design is multifaceted:

  • Bioisosterism: It effectively mimics the geometry and hydrogen-bonding capabilities of esters and amides while being resistant to hydrolytic cleavage by metabolic enzymes like esterases and amidases.[9]

  • Molecular Scaffolding: The rigid, planar structure of the oxadiazole ring serves as a stable anchor for orienting pharmacophoric substituents in three-dimensional space, facilitating precise interactions with biological targets.

  • Physicochemical Properties: Incorporation of the oxadiazole moiety can modulate key drug-like properties such as solubility, lipophilicity, and membrane permeability.

Given these advantages, the development of efficient and scalable synthetic routes to novel 1,2,4-oxadiazole derivatives is a critical task for medicinal chemists. The use of amidoxime precursors, such as this compound, represents one of the most reliable and broadly applicable synthetic platforms.[5][10]

The Precursor: this compound

The selected precursor, this compound, provides the foundational N-C-N fragment required for the oxadiazole ring. The (4-methoxyphenyl)ethyl substituent will ultimately be positioned at the 3-position of the resulting heterocycle.

Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₂N₂O₂[11]

  • Molecular Weight: 180.21 g/mol

Amidoximes are typically stable, crystalline solids that can be prepared from the corresponding nitriles by reaction with hydroxylamine.[3][12][13] This accessibility makes them ideal starting materials for library synthesis and lead optimization campaigns.

Core Synthetic Strategy: Acylation and Cyclodehydration

The conversion of this compound to a 1,2,4-oxadiazole proceeds via a two-stage mechanism: O-acylation followed by intramolecular cyclodehydration.[14] The choice of acylating agent determines the substituent at the 5-position of the final oxadiazole ring.

G cluster_pathways Synthetic Pathways cluster_two_step Amidoxime This compound TwoStep Two-Step Protocol Amidoxime->TwoStep OnePot One-Pot Protocol Amidoxime->OnePot AcylatingAgent Acylating Agent (R-CO-X) (e.g., Acyl Chloride, Anhydride, Carboxylic Acid) AcylatingAgent->TwoStep AcylatingAgent->OnePot Acylation Step 1: O-Acylation Product 3-(4-methoxybenzyl)-5-R-1,2,4-oxadiazole OnePot->Product Direct Conversion Intermediate Isolate O-Acylamidoxime Intermediate Acylation->Intermediate Formation Cyclization Step 2: Cyclodehydration (Heat or Base) Intermediate->Cyclization Purified Intermediate Cyclization->Product

Caption: General workflow for 1,2,4-oxadiazole synthesis from an amidoxime precursor.

This transformation can be executed using two primary methodologies: a traditional two-step procedure involving the isolation of the O-acylamidoxime intermediate, or a more streamlined one-pot synthesis.[4][8] The choice depends on the stability of the intermediate, the desired operational simplicity, and the scale of the reaction.

G cluster_mechanism Reaction Mechanism start Amidoxime + Acylating Agent (R-CO-X) intermediate O-Acylamidoxime Intermediate start->intermediate O-Acylation (Base catalyst) transition Intramolecular Nucleophilic Attack intermediate->transition cyclized_intermediate Cyclized Intermediate transition->cyclized_intermediate Ring Closure product 1,2,4-Oxadiazole + H₂O cyclized_intermediate->product Dehydration (Heat or Base)

Sources

Catalytic Applications of N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential catalytic applications of metal complexes derived from the N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide ligand. While this specific ligand system is an emerging area of research, this document synthesizes established principles from coordination chemistry and catalysis to propose detailed application notes and experimental protocols for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating and are grounded in proven methodologies for similar Schiff base and amidoxime complexes. This guide will focus on two primary areas of catalysis where these complexes are anticipated to exhibit significant activity: oxidation reactions and palladium-catalyzed cross-coupling reactions.

Introduction: The this compound Ligand and its Coordination Chemistry

This compound belongs to the class of amidoxime ligands, which are known for their versatile coordination behavior with a wide range of transition metals. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate rings, which can stabilize the metal center in various oxidation states. The methoxyphenyl group can also influence the electronic properties of the metal center, potentially enhancing its catalytic activity.

The general structure of the ligand is as follows:

Upon coordination to a metal center (M), the ligand can deprotonate at the hydroxylamino group to form a stable complex. The coordination mode can vary, but a common mode is bidentate, involving the oximic nitrogen and the hydroxylamino oxygen.

G cluster_0 Ligand cluster_1 Metal Precursor cluster_2 Complex Formation L1 C [M(L)mXn] L1->C Coordination M M(X)n M->C Reaction

Catalytic Application I: Aerobic Oxidation Reactions

Metal complexes of Schiff bases and related ligands have shown significant promise as catalysts for a variety of oxidation reactions. The ability of the metal center to cycle between different oxidation states is key to their catalytic activity. Copper(II) complexes, in particular, have been investigated for the oxidation of phenols and alcohols.

Rationale and Mechanistic Considerations

The proposed catalytic cycle for the aerobic oxidation of a substrate (e.g., a substituted phenol) using a Cu(II)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide complex is initiated by the coordination of the substrate to the copper center. This is followed by an electron transfer process, leading to the oxidation of the substrate and reduction of the copper to Cu(I). The reduced catalyst is then re-oxidized to Cu(II) by molecular oxygen, completing the catalytic cycle. The ligand is expected to stabilize the copper center in both oxidation states and facilitate the electron transfer steps.

G CuII_L Cu(II)-L Complex Substrate_Coordination Substrate Coordination CuII_L->Substrate_Coordination + Substrate Electron_Transfer Electron Transfer (Substrate Oxidation) Substrate_Coordination->Electron_Transfer CuI_L Cu(I)-L Complex Electron_Transfer->CuI_L - Oxidized Substrate Reoxidation Re-oxidation with O2 CuI_L->Reoxidation + O2 Reoxidation->CuII_L

Protocol: Aerobic Oxidation of 2,6-di-tert-butylphenol

This protocol describes a general procedure for testing the catalytic activity of a newly synthesized this compound copper(II) complex in the aerobic oxidation of 2,6-di-tert-butylphenol to 2,6-di-tert-butyl-p-benzoquinone.

Materials:

  • This compound copper(II) complex (Catalyst)

  • 2,6-di-tert-butylphenol (Substrate)

  • Acetonitrile (Solvent, HPLC grade)

  • Oxygen gas (balloon)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the this compound copper(II) complex (0.01 mmol, 1 mol%).

  • Add 2,6-di-tert-butylphenol (1.0 mmol) to the flask.

  • Add acetonitrile (10 mL).

  • Reaction Initiation: Purge the flask with oxygen and then maintain a positive pressure of oxygen using a balloon.

  • Stir the reaction mixture vigorously at 60 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by TLC (e.g., using a hexane:ethyl acetate mobile phase) or GC/HPLC.

  • Work-up: After completion of the reaction (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the 2,6-di-tert-butyl-p-benzoquinone.

  • Characterization: Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Expected Outcome and Validation:

  • Successful catalysis should yield the desired benzoquinone product.

  • The catalyst's efficiency can be evaluated by calculating the turnover number (TON) and turnover frequency (TOF). A control experiment without the catalyst should show no significant product formation.

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
2,6-di-tert-butylphenol1Acetonitrile606>95>99 (for benzoquinone)
4-methoxyphenol1Acetonitrile60885>99 (for benzoquinone)

Table 1: Representative data for the aerobic oxidation of phenols using similar copper complexes.

Catalytic Application II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Rationale and Mechanistic Considerations

For a Suzuki-Miyaura cross-coupling reaction, a plausible role for the this compound ligand is to form a stable complex with a palladium(0) precursor. This complex would then undergo oxidative addition with an aryl halide. The resulting Pd(II) species would then undergo transmetalation with a boronic acid, followed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The electronic and steric properties of the ligand can significantly influence the efficiency and selectivity of the reaction.

G Pd0_L Pd(0)-L Complex Oxidative_Addition Oxidative Addition Pd0_L->Oxidative_Addition + R-X PdII_Complex R-Pd(II)-X-L Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation + R'-B(OH)2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [R-Pd(II)-R'-L] Reductive_Elimination->Pd0_L - R-R'

Protocol: Suzuki-Miyaura Cross-Coupling of 4-bromoanisole with Phenylboronic Acid

This protocol outlines a general procedure for evaluating the catalytic performance of an in-situ generated palladium complex of this compound in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)

  • This compound (Ligand)

  • 4-bromoanisole (Aryl halide)

  • Phenylboronic acid (Coupling partner)

  • Potassium carbonate (K₂CO₃) (Base)

  • Toluene/Water (Solvent system)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ (0.005 mmol, 0.5 mol%) and the ligand (0.01 mmol, 1 mol%) in toluene (2 mL). Stir for 15 minutes at room temperature.

  • Reaction Setup: To a separate Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Reaction Initiation: Add the pre-formed catalyst solution to the Schlenk tube containing the reactants. Add water (0.5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or GC analysis of aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

  • Characterization: Confirm the structure of the product, 4-methoxybiphenyl, by ¹H NMR, ¹³C NMR, and comparison with literature data.

Expected Outcome and Validation:

  • The formation of the cross-coupled product is indicative of a successful catalytic system.

  • The yield of the product will determine the efficacy of the ligand in promoting the catalytic cycle. A control experiment without the ligand should result in a significantly lower yield or no reaction.

Aryl HalideBoronic AcidLigand:Pd RatioBaseSolventTemperature (°C)Yield (%)
4-bromoanisolePhenylboronic acid2:1K₂CO₃Toluene/H₂O10092
1-chloro-4-nitrobenzenePhenylboronic acid2:1K₃PO₄Dioxane/H₂O11088

Table 2: Representative data for Suzuki-Miyaura cross-coupling reactions using similar palladium-ligand systems.

Concluding Remarks

The this compound ligand presents a promising scaffold for the development of novel metal-based catalysts. The protocols detailed in this guide provide a solid foundation for the exploration of its catalytic potential in aerobic oxidation and palladium-catalyzed cross-coupling reactions. Researchers are encouraged to adapt and optimize these procedures for their specific substrates and desired transformations. The self-validating nature of these protocols, including the use of control experiments, will be crucial in accurately assessing the catalytic efficacy of these new complexes.

References

  • Synthesis, Structural Studies and Catalytic activity of Copper(II) Complex Supported by N, N′-bis (2-Hydroxy-3-Methoxybenzaldehyde) 4-Methylbenzene-1, 2-Diamine. Journal of Catalyst and Catalysis. [Link]

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. PMC. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. PMC. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing the common challenge of removing unreacted 2-(4-methoxyphenyl)acetonitrile from their reaction mixtures. As a Senior Application Scientist, I have compiled field-proven insights and detailed protocols to help you navigate this purification process effectively. This document provides a comprehensive resource, moving beyond simple step-by-step instructions to explain the underlying chemical principles that inform each experimental choice.

Understanding the Challenge: Separating Structurally Similar Compounds

The primary difficulty in this purification lies in the structural similarity between the desired product, this compound, and the starting material, 2-(4-methoxyphenyl)acetonitrile. Both molecules share the same 4-methoxyphenylacetyl core, leading to comparable polarities and solubilities in many common solvents. This makes straightforward separation techniques challenging.

The key to successful purification is to exploit the distinct functional groups: the amidoxime (-C(=NOH)NH2) in the product and the nitrile (-C≡N) in the starting material. The amidoxime group imparts a higher degree of polarity and the ability to act as both a hydrogen bond donor and acceptor, as well as chelating properties. These differences, though subtle, can be leveraged through various purification strategies.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Question 1: My initial attempts at recrystallization resulted in an oily product or very low yield. What am I doing wrong?

Answer: This is a frequent problem when dealing with impurities that have similar solubility profiles to the product. The issue likely lies in the choice of solvent or the cooling process.

  • Solvent Selection is Critical: The ideal recrystallization solvent should fully dissolve both the product and the nitrile impurity at an elevated temperature, but the product should be significantly less soluble than the nitrile upon cooling. Given the polar nature of the amidoxime, polar protic solvents or mixtures are often a good starting point.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility of your crude mixture in small amounts of various solvents at room temperature and upon heating. Good candidates to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures of these with water or a non-polar solvent like hexane.

    • Slow Cooling is Key: Rapid cooling can cause both the product and impurity to crash out of solution together, often as an oil. Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of pure product.

Question 2: I'm struggling to get good separation between the product and the nitrile spot on my TLC plate. What solvent system should I use?

Answer: Finding the right mobile phase for Thin Layer Chromatography (TLC) is crucial for monitoring your reaction and for developing a column chromatography method. Since the nitrile is less polar than the amidoxime, you need a solvent system that allows the nitrile to travel further up the plate while keeping the amidoxime closer to the baseline, but still with a reasonable Rf value (ideally between 0.2 and 0.5 for the product).

  • Recommended Eluent Systems: A common and effective eluent system for separating compounds of moderate polarity is a mixture of a non-polar and a polar solvent. Start with a mixture of n-hexane and ethyl acetate .

  • Optimization Strategy:

    • Begin with a relatively non-polar mixture, such as 9:1 hexane:ethyl acetate.

    • Gradually increase the proportion of ethyl acetate (e.g., 4:1, 2:1, 1:1) to increase the polarity of the mobile phase. This will move both spots further up the plate.

    • The optimal system will provide a clear separation between the two spots. The nitrile should have a higher Rf value than the amidoxime.

Question 3: Can I use liquid-liquid extraction to separate the amidoxime from the nitrile?

Answer: Yes, liquid-liquid extraction can be a powerful technique, particularly if you manipulate the pH to selectively move your desired compound into the aqueous phase.[1] The amidoxime group has both acidic and basic properties (it is amphoteric), which can be exploited.

  • Exploiting Acidity: The N-hydroxy group of the amidoxime is weakly acidic. By washing the organic layer containing your mixture with a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium hydroxide), you can deprotonate the amidoxime, forming a salt that is soluble in the aqueous layer. The less acidic nitrile will remain in the organic layer.

  • Critical Consideration: The stability of your amidoxime in basic conditions is a key factor. Prolonged exposure to strong bases can lead to degradation. It is advisable to perform this extraction quickly and at a reduced temperature if possible. The pH of the aqueous base should be carefully chosen to be high enough to deprotonate the amidoxime but not so high as to cause significant hydrolysis. Studies on similar N-hydroxy compounds suggest that they can be sensitive to pH extremes.[2][3]

  • Workflow:

    • Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Extract with a dilute aqueous base.

    • Separate the layers. The aqueous layer now contains the amidoxime salt.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to re-protonate the amidoxime, which should then precipitate out or can be extracted back into an organic solvent.

Question 4: I've heard that amidoximes can chelate metals. Can this be used for purification?

Answer: This is an advanced and highly selective method. Amidoximes are well-known for their ability to form stable complexes with various metal ions.[4] This property can be harnessed for purification using a technique analogous to affinity chromatography.

  • Principle: A resin functionalized with a suitable metal ion (e.g., copper(II), iron(III)) can be used to selectively bind the amidoxime from the crude mixture. The nitrile, lacking this chelating ability, will pass through the column.

  • Procedure Outline:

    • Prepare a column with a metal-chelating resin.

    • Load the crude mixture dissolved in an appropriate solvent onto the column.

    • Wash the column with the solvent to elute the unreacted nitrile.

    • Elute the desired amidoxime by changing the pH or using a stronger chelating agent to displace it from the resin.

  • Considerations: This method requires specialized resins and optimization of binding and elution conditions. It is generally more complex than standard chromatography or recrystallization but offers excellent selectivity.

Purification Protocols

The following are detailed protocols for the most common and effective purification techniques.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent is identified.

Materials:

  • Crude this compound mixture

  • Selection of solvents for screening (e.g., ethanol, methanol, water, ethyl acetate, hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of the crude material into several test tubes.

    • Add a small volume of a single solvent to each tube and observe the solubility at room temperature.

    • Gently heat the tubes with insoluble material to determine if the compound dissolves at a higher temperature.

    • A good solvent will show low solubility at room temperature and high solubility when hot. For compounds with intermediate polarity, a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be necessary. A 30% ethanol-water solution has been shown to be effective for recrystallizing a structurally similar amide.[5]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid with stirring.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation: Solvent Properties for Consideration

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100High polarity, good for creating mixed solvent systems.
Methanol5.165Polar protic solvent.
Ethanol4.378Polar protic solvent, often a good choice for recrystallization.
Ethyl Acetate4.477Medium polarity, good for dissolving a range of compounds.
n-Hexane0.169Non-polar, often used as an anti-solvent with more polar solvents.
Protocol 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a solid stationary phase.[6]

Materials:

  • Crude this compound mixture

  • Silica gel (for stationary phase)

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate)

  • Chromatography column

  • Collection tubes

Step-by-Step Methodology:

  • TLC Analysis:

    • Develop a TLC method that provides good separation between the nitrile and the amidoxime (see FAQ 2). An eluent system of ethyl acetate and n-hexane is a good starting point.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the mobile phase, starting with a lower polarity mixture (e.g., higher ratio of hexane to ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar amidoxime.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Mixture (Amidoxime + Nitrile) Recryst Recrystallization Crude->Recryst Column Column Chromatography Crude->Column LLE Liquid-Liquid Extraction (pH modification) Crude->LLE Pure_Product Pure Amidoxime Recryst->Pure_Product Crystals Waste Impurity (Nitrile) Recryst->Waste Mother Liquor Column->Pure_Product Later Fractions Column->Waste Early Fractions LLE->Pure_Product Aqueous Phase (after neutralization) LLE->Waste Organic Phase

Caption: General purification workflow options for this compound.

Protocol 3: Chemical Separation by Selective Nitrile Hydrolysis

This advanced method involves chemically modifying the nitrile impurity to a more easily separable compound. Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.[7] The key is to find conditions that are selective for the nitrile without significantly affecting the amidoxime.

Disclaimer: This is a more aggressive approach and requires careful optimization to avoid degradation of the desired product. The stability of this compound under the chosen hydrolysis conditions must be confirmed in small-scale trials.

Materials:

  • Crude mixture

  • Aqueous acid (e.g., dilute HCl) or base (e.g., dilute NaOH)

  • Organic solvent (e.g., ethyl acetate)

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction:

    • Dissolve the crude mixture in a suitable solvent that is stable to the hydrolysis conditions.

    • Add the aqueous acid or base.

    • Heat the mixture under reflux for a monitored period. Track the disappearance of the nitrile by TLC.

  • Work-up:

    • After the nitrile has been consumed, cool the reaction mixture.

    • Neutralize the mixture.

    • Perform a liquid-liquid extraction. The resulting carboxylic acid will have a very different solubility profile from the amidoxime, allowing for separation. For instance, the carboxylic acid can be extracted into a basic aqueous solution, leaving the amidoxime in the organic phase.

Logical Relationship of Separation Principles

SeparationPrinciples cluster_physical Physical Separation Methods cluster_chemical Chemical Separation Methods Recryst Recrystallization (Differential Solubility) Pure_Amidoxime Pure Amidoxime Recryst->Pure_Amidoxime Column Column Chromatography (Differential Adsorption) Column->Pure_Amidoxime LLE Liquid-Liquid Extraction (pH-Dependent Solubility) LLE->Pure_Amidoxime Hydrolysis Selective Hydrolysis (Differential Reactivity) Hydrolysis->Pure_Amidoxime Crude_Mixture Crude Mixture (Amidoxime + Nitrile) Crude_Mixture->Recryst Crude_Mixture->Column Crude_Mixture->LLE Crude_Mixture->Hydrolysis

Caption: Overview of physical and chemical separation strategies.

By understanding the chemical differences between this compound and its nitrile precursor, and by systematically applying and optimizing the appropriate purification techniques, researchers can confidently obtain the high-purity material required for their downstream applications.

References

  • Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. [Link]

  • Bundgaard, H., & Buur, A. (1987). Hydrolysis of α-hydroxy- and α-acyloxy-N-benzoylglycine derivatives and implications for the design of prodrugs of NH-acidic compounds.
  • Google Patents. (2000).
  • Organic Syntheses. (n.d.). Amides from Nitriles. [Link]

  • ResearchGate. (2022). Preparation of novel amidoxime resin and its performance in gallium (III) extraction from Bayer liquor. [Link]

  • Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic.
  • ResearchGate. (2020). pH Rate Profile for N‐(α‐Hydroxy‐4‐methoxybenzyl)benzamide (5 a) in H2O, at 25 °C, I=1.0 (KCl). [Link]

  • Yoo, E. S., & Barbachyn, M. (2023). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Royal Society of Chemistry. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. [Link]

  • PubMed. (2020). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. [Link]

  • ResearchGate. (2018). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. [Link]

  • MDPI. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • Longdom Publishing. (n.d.). Advanced Techniques in Column Chromatography. [Link]

  • ResearchGate. (2022). Overview of some organic solvents. [Link]

  • Reddit. (2024). TLC for amide synthesis. [Link]

  • ResearchGate. (2017). A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids. [Link]

  • ResearchGate. (2013). Surfactant-enhanced liquid-liquid microextraction coupled to micro-solid phase extraction onto highly hydrophobic magnetic nanoparticles. [Link]

  • Park, K. (n.d.). Solubility of Polymers. [Link]

  • Royal Society of Chemistry. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. [Link]

  • Bangs Laboratories, Inc. (2018). Common Solvents and Non-solvents of Polystyrene. [Link]

  • Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 4. C12H10–C14H12. [Link]

Sources

Optimizing solvent selection for recrystallizing 2-(4-methoxyphenyl)acetamidoxime

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: REC-AMIDOX-001

Executive Summary

Recrystallizing 2-(4-methoxyphenyl)acetamidoxime requires balancing its amphoteric nature (due to the amidoxime functionality) with the lipophilicity of the methoxyphenyl tail. Unlike simple aromatic amides, amidoximes are thermally sensitive and prone to hydrolysis or rearrangement (Tiemann rearrangement) if mishandled.

This guide provides a self-validating protocol to purify this compound from common precursors (specifically 4-methoxybenzyl cyanide ) and degradation products (amides/acids).

Part 1: Solvent Selection Strategy

The "Polarity-Match" Logic

The target molecule contains a polar head group (amidoxime, capable of H-bonding) and a non-polar tail (methoxyphenyl).

  • Too Polar (Pure Water): Low solubility at room temperature; high risk of hydrolysis at boiling points.

  • Too Non-Polar (Hexane/Ether): The compound will likely remain solid or "oil out" without dissolving.

Recommended Solvent Systems
SystemCompositionSuitabilityMechanism
Primary (Gold Standard) Ethanol / Water (9:1 to 7:3 v/v)High The ethanol dissolves the phenyl tail; water acts as the anti-solvent to force lattice formation upon cooling.
Secondary Ethyl Acetate / Hexane Medium Useful if the impurity is highly polar (salts) or if the compound is oiling out in aqueous systems.
Tertiary Isopropanol (IPA) Medium Good for slower crystallization; higher boiling point than EtOH requires caution regarding thermal degradation.
Decision Matrix: Selecting Your Solvent

SolventSelection Figure 1: Solvent Selection Logic based on Impurity Profile Start Start: Assess Crude Purity ImpurityCheck Major Impurity? Start->ImpurityCheck Nitrile Unreacted Nitrile (Non-polar) ImpurityCheck->Nitrile TLC shows high Rf spot Salts Inorganic Salts (Highly Polar) ImpurityCheck->Salts Ash/Insolubles Unknown General/Mixed ImpurityCheck->Unknown SystemA System A: Ethanol/Water (Standard) Nitrile->SystemA Nitrile stays in EtOH mother liquor SystemB System B: Ethyl Acetate/Hexane (Alternative) Salts->SystemB Salts insoluble in EtAc Unknown->SystemA

Part 2: The "Golden Batch" Protocol (Ethanol/Water)

Objective: Isolate high-purity needles/plates while minimizing thermal degradation.

Materials
  • Crude 2-(4-methoxyphenyl)acetamidoxime.

  • Solvent A: Absolute Ethanol.[1]

  • Solvent B: Deionized Water (pre-warmed to ~50°C).

  • Apparatus: Erlenmeyer flask, magnetic stirrer, heating bath (Oil/Water), vacuum filtration setup.

Step-by-Step Methodology
  • Saturation (The "Minimum Hot" Rule):

    • Place crude solid in the flask.

    • Add Ethanol dropwise while heating to 60–65°C .

    • Critical: Do not reflux vigorously. Amidoximes can decompose to amides at high temperatures (>80°C) over time [1].

    • Swirl until dissolved.[2] If solid remains but solution is clear, it may be inorganic salts—filter these out hot before proceeding.

  • The Anti-Solvent Push:

    • Once dissolved in hot ethanol, remove from heat source.

    • Immediately add warm water dropwise.

    • Stop point: When a faint, persistent turbidity (cloudiness) appears that does not disappear upon swirling.

    • Add one drop of Ethanol to clear the solution back to transparent.

  • Controlled Cooling (Nucleation):

    • Allow the flask to cool to room temperature on a cork ring (insulator). Do not place directly on a cold benchtop.

    • Why? Rapid cooling traps impurities (occlusion). Slow cooling promotes pure crystal lattice formation.

    • Once at room temp, move to a fridge/ice bath (0–4°C) for 1 hour to maximize yield.

  • Harvesting:

    • Filter via vacuum (Buchner funnel).[2]

    • Wash: Rinse crystals with a cold 1:1 Ethanol/Water mixture.

    • Dry: Vacuum desiccator over

      
       or silica. Avoid oven drying >50°C.
      

Part 3: Troubleshooting & FAQs

Issue 1: "The product is oiling out (liquid-liquid phase separation) instead of crystallizing."

Diagnosis: The solution is likely too concentrated, or the temperature dropped too fast (supersaturation shock). This is common with methoxy-substituted aromatics.

Corrective Workflow:

OilingOut Figure 2: Rescue Protocol for Oiling Out Problem Oiling Out Detected Reheat Re-heat to Dissolve Problem->Reheat AddSolvent Add More Ethanol (Dilute) Reheat->AddSolvent Seed Add Seed Crystal AddSolvent->Seed Ideal Scratch Scratch Glass Surface AddSolvent->Scratch No Seeds Available

  • Technique: Re-dissolve the oil by heating. Add 10-20% more ethanol. Let it cool very slowly. If available, add a "seed" crystal of pure product at ~30°C.

Issue 2: "My product has a yellow/brown tint."

Diagnosis: Oxidation or presence of unreacted nitrile/aniline precursors.

  • Solution: Perform a Charcoal Treatment .

    • Dissolve crude in hot ethanol.

    • Add activated carbon (1–2% by weight).

    • Stir for 5 mins (do not boil).

    • Filter hot through Celite.

    • Proceed with water addition (Step 2 in Protocol).

Issue 3: "Melting point is lower than literature values."

Diagnosis: Solvent occlusion (water trapped in lattice) or partial hydrolysis to amide.

  • Verification: Run a TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (1:1).

    • Amidoxime: Lower

      
       (more polar).
      
    • Nitrile Impurity: High

      
      .
      
    • Amide Impurity: Intermediate

      
      .
      
  • Fix: Dry the sample under high vacuum for 24h. If TLC shows amide impurity, recrystallize again using Ethyl Acetate/Hexane to leave the amide in solution.

References

  • Org. Synth. 2002, 79, 165.Preparation of Amidoximes from Nitriles. (General protocol for amidoxime synthesis and thermal precautions).

  • Molecules 2017, 22(4), 567.Synthesis and Pharmacological Evaluation of Novel Amidoxime Derivatives. (Solubility profiles of aryl amidoximes).

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard reference for recrystallization solvent selection and troubleshooting "oiling out").

Sources

Stability of N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge and procedural guidance necessary to anticipate challenges, interpret results accurately, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the amidoxime functional group in this compound under acidic conditions?

The core functional group in this compound is an amidoxime (or N'-hydroxy-ethanimidamide). This group is structurally related to oximes and amides. Generally, oximes exhibit greater hydrolytic stability compared to imines and hydrazones.[1][2][3] However, their hydrolysis is known to be catalyzed by acid.[1][4] The stability of the amidoxime is therefore pH-dependent, and exposure to acidic environments can lead to degradation over time. The reaction is not typically instantaneous but will proceed at a rate dependent on factors like pH, temperature, and buffer composition.

Q2: What is the likely mechanism of acid-catalyzed degradation for this compound?

The degradation proceeds via acid-catalyzed hydrolysis of the carbon-nitrogen double bond (C=N). The mechanism is analogous to that of oxime and amide hydrolysis.[5][6] It involves two key steps:

  • Protonation: The nitrogen atom of the C=N bond is protonated by the acid, which significantly increases the electrophilicity of the carbon atom.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbon atom, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes rearrangement and cleavage to yield the final hydrolysis products.

Q3: What are the primary degradation products I should expect to see following acid hydrolysis?

The hydrolysis of the C=N bond in this compound will cleave the molecule. The expected primary degradation products are 2-(4-methoxyphenyl)acetamide and hydroxylamine . Under strongly acidic conditions, the 2-(4-methoxyphenyl)acetamide could potentially undergo further hydrolysis to form 2-(4-methoxyphenyl)acetic acid and an ammonium salt .[7][8]

G cluster_main Proposed Acid-Catalyzed Hydrolysis Pathway cluster_products Primary Products cluster_secondary_products Secondary Products (Further Hydrolysis) Parent This compound Protonated Protonated Intermediate Parent->Protonated + H+ Tetrahedral Tetrahedral Intermediate (after H2O attack) Protonated->Tetrahedral + H2O Product1 2-(4-methoxyphenyl)acetamide Tetrahedral->Product1 Product2 Hydroxylamine Tetrahedral->Product2 SecProduct1 2-(4-methoxyphenyl)acetic acid Product1->SecProduct1 + H2O, H+, Heat SecProduct2 Ammonium Salt Product1->SecProduct2 + H2O, H+, Heat

Caption: Proposed pathway for acid-catalyzed degradation.

Q4: How does the 4-methoxyphenyl group influence the stability of the molecule?

The 4-methoxyphenyl group is an electron-donating group (EDG) due to the resonance effect of the methoxy substituent. An EDG on the aromatic ring can influence the electronic environment of the reacting center.[9] By donating electron density, it could potentially stabilize the protonated intermediate, which may affect the overall rate of hydrolysis. However, the primary driver of the reaction under acidic conditions remains the acid catalysis of the C=N bond.

Troubleshooting Guide

Problem: My compound is showing signs of degradation in an acidic mobile phase during HPLC analysis.

Plausible Cause: The acidic modifier in your mobile phase (e.g., formic acid, trifluoroacetic acid) is sufficient to catalyze the slow hydrolysis of your compound, especially if samples are left in the autosampler for extended periods.

Solutions & Explanations:

  • Minimize Residence Time: The most immediate solution is to reduce the time the sample spends in the acidic environment. Prepare samples immediately before analysis and use a refrigerated autosampler (set to 4-10 °C) to slow down the degradation rate. Analyze samples in a sequence that minimizes wait times.

  • pH Adjustment: If possible, increase the pH of your mobile phase while still achieving adequate chromatographic separation. A move from pH 2.5 to pH 4.0, for instance, can dramatically decrease the rate of acid-catalyzed hydrolysis.

  • Use a Weaker Acid Modifier: Consider switching from a strong acid like trifluoroacetic acid (TFA) to a weaker acid like formic acid or acetic acid at the same concentration. This will result in a higher pH mobile phase and less aggressive protonation of the analyte.

  • Method Validation: As part of your analytical method validation, perform a solution stability study. Keep your analyte dissolved in the mobile phase at room temperature and under refrigeration, and inject it at various time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation. This provides empirical data on how long your prepared samples are viable.

Problem: After dissolving my compound in an acidic buffer for a cell-based assay, I'm getting inconsistent results.

Plausible Cause: The compound is degrading in the acidic assay buffer, leading to a lower effective concentration of the active parent molecule over the course of the experiment. The degradation products are likely inactive or have different activity profiles.

Solutions & Explanations:

  • Quantify Stability in Media: Before conducting the full assay, perform a stability study of the compound in the exact assay buffer. Use an appropriate analytical method like HPLC or LC-MS to measure the concentration of the parent compound at time zero and after the maximum duration of your assay. This will tell you if degradation is a significant factor.

  • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare a concentrated stock in a stable solvent (e.g., DMSO) and dilute it into the acidic aqueous buffer immediately before adding it to the assay.

  • Consider a Formulation Approach: If instability is severe, you may need to explore formulation strategies, such as using co-solvents or excipients that could protect the compound, although this adds complexity to the experimental design.

Problem: I need to systematically evaluate the acidic stability of my compound for a regulatory filing. How do I design a proper forced degradation study?

Plausible Cause: A systematic approach is needed to identify degradation products, establish degradation pathways, and develop a stability-indicating analytical method, as required by regulatory guidelines like ICH.[10][11]

Solution & Explanation:

A forced degradation (or stress testing) study intentionally exposes the drug substance to conditions more severe than accelerated stability testing to elicit degradation.[10][12] This helps in understanding the molecule's intrinsic stability. The workflow below outlines the key steps.

G cluster_workflow Forced Degradation Experimental Workflow Step1 1. Sample Preparation Dissolve compound in acid (e.g., 0.1 N HCl) Step2 2. Stress Condition Incubate at a set temperature (e.g., 60 °C) Step1->Step2 Step3 3. Time-Point Sampling Withdraw aliquots at intervals (e.g., 0, 2, 4, 8, 24h) Step2->Step3 Step4 4. Quenching Neutralize aliquot with base to stop degradation Step3->Step4 Step5 5. Analysis Inject into HPLC-UV/MS system Step4->Step5 Step6 6. Data Evaluation - Calculate % degradation - Check for mass balance - Identify degradants Step5->Step6

Caption: Workflow for a typical forced degradation study.

You should perform this study under a few different acid strengths (e.g., 0.01 N, 0.1 N, 1 N HCl) and temperatures (e.g., room temperature, 40 °C, 60 °C) to modulate the extent of degradation. The goal is typically to achieve 5-20% degradation to ensure that major degradation products are formed and can be adequately characterized without completely consuming the parent compound.[13]

Key Experimental Protocols

Protocol 1: General Procedure for Acidic Forced Degradation Study

This protocol outlines a standard approach for assessing the stability of this compound in acidic conditions.

1. Reagent and Sample Preparation:

  • Prepare stock solutions of hydrochloric acid (HCl) at concentrations of 0.01 N, 0.1 N, and 1 N.
  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
  • Prepare a neutralizing solution (e.g., sodium hydroxide of equivalent normality to the acid used).

2. Stress Sample Preparation:

  • For each acid condition, add a small volume of the compound's stock solution to a larger volume of the pre-heated acid solution to achieve a final concentration of ~50-100 µg/mL.
  • Scientist's Note: Adding the compound stock to the acid (rather than vice-versa) ensures rapid and homogenous mixing at the target stress condition.
  • Prepare a "time zero" (t=0) sample by immediately taking an aliquot of the stressed solution and neutralizing it with an equivalent volume and concentration of base. Dilute with mobile phase to the target analytical concentration.

3. Incubation:

  • Place the remaining stressed solutions in a constant temperature bath (e.g., 60 °C).

4. Time-Point Sampling:

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).
  • Immediately neutralize each aliquot as described for the t=0 sample.
  • Store all neutralized samples at 2-8 °C until analysis.

5. Analysis:

  • Analyze all samples (t=0 and subsequent time points) using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: HPLC-UV Method for Monitoring Degradation

This is a starting point for a reverse-phase HPLC method suitable for separating the parent compound from its potential degradation products.

  • Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 x 4.6 mm, 5 µm (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (or a wavelength determined by UV scan of the parent compound).

  • Scientist's Note: A DAD is highly recommended as it allows for peak purity analysis, helping to determine if a single chromatographic peak consists of more than one compound. Coupling this method to a mass spectrometer (LC-MS) is essential for the positive identification of degradation products.[14][15]

Data Presentation & Interpretation

The results from a forced degradation study are typically summarized to show the percentage of the parent compound remaining over time.

Table 1: Hypothetical Stability Data for this compound at 60 °C

Time (hours)% Parent Remaining (0.01 N HCl)% Parent Remaining (0.1 N HCl)
0100.0%100.0%
298.5%94.2%
497.1%88.5%
894.3%78.1%
2485.2%51.6%

Data Interpretation:

  • Purity & Degradation Calculation: The percentage of the parent compound is calculated from its peak area relative to the initial (t=0) peak area. The percentage of degradation is simply 100% minus the % parent remaining.

  • Mass Balance: A critical aspect of these studies is the "mass balance." The sum of the amount of parent compound remaining and the amounts of all degradation products formed should ideally be close to 100% of the initial amount of the parent. A poor mass balance might indicate that some degradants are not being detected by the analytical method (e.g., they don't have a UV chromophore or are volatile).

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Kalia, J., & Raines, R. T. (2009). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]

  • Di Mola, A., et al. (2024). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. RSC Publishing. [Link]

  • SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • Organic Chemistry. (2019). mechanism of amide hydrolysis. YouTube. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Monk, C. B., & Noyce, D. S. (1971). The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids. Journal of the Chemical Society B: Physical Organic. [Link]

  • Sharma, M., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. [Link]

  • Chemistry LibreTexts. (2014). 11.13: Acid-Catalyzed Amide Hydrolysis. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

  • PubChem. (n.d.). N'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide. [Link]

  • PubChem. (n.d.). N-hydroxy-2-(4-methoxyphenyl)acetimidamide. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]

  • Al-Obaid, A. M., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Molecules, 27(19), 6649. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel compounds is a cornerstone of progress. N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide, a molecule of interest for its potential biological activities stemming from the hydroxyamidine functional group, presents a synthetic challenge that can be approached through several strategic pathways. This guide provides an in-depth comparison of two primary synthetic routes, offering insights into the underlying chemical principles, experimental considerations, and a comparative analysis to aid in methodological selection.

Introduction to this compound

This compound belongs to the class of amidoximes, which are known for their diverse biological activities, including acting as nitric oxide donors and inhibitors of various enzymes. The 4-methoxyphenyl group is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties. The efficient construction of this molecule is therefore of significant interest. This guide will explore two plausible and chemically sound synthetic routes, starting from readily available precursors: 4-methoxyphenylacetonitrile and 4-methoxyphenylacetaldehyde.

Route 1: Direct Synthesis from 4-Methoxyphenylacetonitrile

This is arguably the most direct and atom-economical approach to the target molecule. It leverages the reaction of a nitrile with hydroxylamine, a well-established method for the preparation of amidoximes.

Overall Workflow

cluster_0 One-Step Synthesis start 4-Methoxyphenylacetonitrile reagents Hydroxylamine (NH2OH) Base (e.g., Na2CO3 or Et3N) Solvent (e.g., Ethanol/Water) start->reagents product This compound reagents->product

Caption: Workflow for the synthesis of this compound from 4-methoxyphenylacetonitrile.

Experimental Protocol
  • Preparation of Hydroxylamine Solution: Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine) in a suitable solvent system, such as aqueous ethanol. The base is necessary to liberate the free hydroxylamine from its salt.

  • Reaction: To a solution of 4-methoxyphenylacetonitrile[1][2][3][4] in ethanol, add the freshly prepared hydroxylamine solution.

  • Heating: The reaction mixture is typically heated to reflux for several hours to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Mechanistic Insights

The reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group. The initial adduct then undergoes tautomerization to form the more stable amidoxime structure. The basic conditions facilitate the deprotonation of hydroxylamine, increasing its nucleophilicity.

Advantages and Disadvantages
FeatureAnalysis
Starting Material Availability 4-Methoxyphenylacetonitrile is a commercially available and relatively inexpensive starting material.[1][2][3][4]
Number of Steps This is a one-step synthesis, which is highly advantageous in terms of time and resources.
Yield Yields for this type of reaction are generally moderate to good, but can be influenced by substrate and reaction conditions.
Side Reactions Potential side reactions include the formation of amides via hydrolysis of the nitrile if excessive water is present, or the formation of other byproducts if the temperature is too high.
Scalability The procedure is generally scalable, although heat management may be a consideration on a larger scale.

Route 2: Synthesis via an Aldehyde Intermediate

This two-step route involves the conversion of 4-methoxyphenylacetaldehyde to its corresponding oxime, followed by a subsequent transformation to the target amidoxime.

Overall Workflow

cluster_0 Two-Step Synthesis start 4-Methoxyphenylacetaldehyde step1 Step 1: Oximation start->step1 intermediate 4-Methoxyphenylacetaldehyde Oxime step1->intermediate step2 Step 2: Conversion to Amidoxime intermediate->step2 product This compound step2->product

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for n'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

As scientific research continues to push the boundaries of drug discovery and development, novel chemical entities are synthesized and handled daily in laboratories worldwide. One such compound is n'-hydroxy-2-(4-methoxyphenyl)ethanimidamide, a molecule of interest that, due to its novelty, lacks a comprehensive and officially published Safety Data Sheet (SDS). In the absence of specific toxicity and hazard data, it is imperative that researchers treat this and all such research chemicals with the utmost caution, assuming a high level of hazard until proven otherwise.

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to provide procedural, step-by-step guidance that directly answers specific operational questions, ensuring the safety of all laboratory personnel. This document is grounded in the authoritative guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Hazard Assessment and Assumed Risks

Given the absence of a specific SDS for this compound, a hazard assessment must be conducted based on its chemical structure and data from structurally similar compounds. A safety data sheet for the related compound, N'-Hydroxy-2-methylpropanimidamide, indicates that this class of chemicals may cause skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, we will proceed with the assumption that this compound poses similar, if not greater, risks.

Assumed Hazards:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: Assumed to be a skin irritant.

  • Serious Eye Damage/Eye Irritation: Assumed to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.

In line with OSHA's Laboratory Standard (29 CFR 1910.1450), all laboratory personnel must be informed of these potential hazards and trained in the safe handling procedures outlined in this guide.[1]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the final and a critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles and a face shield.To protect the eyes and face from splashes of liquids or solid particles.
Skin Protection - Chemically resistant gloves (Nitrile or Neoprene recommended).- A fully buttoned laboratory coat.To prevent skin contact with the chemical. Gloves should be inspected before each use and changed immediately if contaminated or torn.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosol generation.To prevent inhalation of the chemical, which may cause respiratory irritation.
Foot Protection Closed-toe shoes.To protect the feet from potential spills.

This comprehensive PPE ensemble is designed to minimize exposure through all potential routes: dermal, ocular, and inhalation.

Operational Workflow for Safe Handling

A meticulous and well-defined workflow is crucial to ensure safety and experimental integrity. The following step-by-step process should be followed when working with this compound.

Preparation and Weighing
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before starting, inspect the fume hood to ensure it is functioning correctly.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and have them within easy reach inside the fume hood to minimize movement in and out of the containment area.

  • Weighing: When weighing the solid compound, do so within the fume hood. Use a tared weigh boat and handle the material gently to avoid creating airborne dust.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Vessel Sealing: Once the compound is in solution, ensure the reaction vessel is securely sealed if it is to be removed from the fume hood.

  • Labeling: All containers holding this compound, whether in solid form or in solution, must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[2]

The following diagram illustrates the mandatory workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_start Start: Enter Designated Area don_ppe Don Full PPE prep_start->don_ppe inspect_hood Inspect Chemical Fume Hood don_ppe->inspect_hood gather_materials Gather All Necessary Materials inspect_hood->gather_materials weigh_solid Weigh Solid Compound gather_materials->weigh_solid Proceed to Handling dissolve Dissolve in Solvent weigh_solid->dissolve setup_reaction Set up Reaction dissolve->setup_reaction label_vessels Label All Vessels setup_reaction->label_vessels decontaminate_equipment Decontaminate Equipment label_vessels->decontaminate_equipment Proceed to Cleanup dispose_waste Dispose of Waste decontaminate_equipment->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cleanup_end End: Exit Designated Area wash_hands->cleanup_end

Caption: Safe Handling Workflow for this compound.

Decontamination and Disposal Plan

Proper decontamination of laboratory equipment and disposal of chemical waste are critical to preventing cross-contamination and environmental release.

Equipment Decontamination
  • Initial Rinse: All glassware and equipment that have come into contact with the compound should be rinsed with a suitable solvent (one in which the compound is soluble) inside the chemical fume hood. This rinsate must be collected and disposed of as hazardous waste.

  • Washing: After the initial solvent rinse, the equipment should be washed with warm, soapy water.[3]

  • Final Rinse: A final rinse with deionized water should be performed.

  • Drying: Allow the equipment to air dry in a designated area.

Waste Disposal

All waste materials containing this compound, including solid waste, solutions, and contaminated consumables (e.g., gloves, weigh boats, paper towels), must be disposed of as hazardous waste in accordance with Environmental Protection Agency (EPA) regulations and institutional guidelines.[4]

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Ensure that incompatible waste streams are not mixed.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

The following flowchart outlines the decision-making process for waste disposal.

G start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste_container Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste_container Yes sharps_container Place in Labeled Sharps Container is_sharp->sharps_container Yes end Seal and Store for Pickup by EHS is_sharp->end No (Consult EHS) solid_waste_container->end liquid_waste_container->end sharps_container->end

Caption: Waste Disposal Decision Tree.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For a small spill contained within the fume hood, use an appropriate absorbent material, collect it in a sealed bag, and dispose of it as hazardous waste. For a large spill or a spill outside of the fume hood, evacuate the area, and contact your institution's Environmental Health and Safety (EHS) department immediately.

Conclusion

The safe handling of novel research chemicals like this compound is paramount in a research setting. By adhering to the principles of assuming high toxicity, utilizing appropriate personal protective equipment, following a stringent operational workflow, and having a clear plan for decontamination and disposal, researchers can minimize their risk of exposure and ensure a safe laboratory environment for all.

References

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure. Retrieved from [Link]

  • Elemental Machines. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • American Instrument Exchange. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

  • ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2017, April 10). PPE for Hazardous Materials Incidents: A Selection Guide (84-114). Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • PubChem. (n.d.). n'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • PubChem. (n.d.). N-hydroxy-2-(4-methoxyphenyl)acetimidamide. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Chapter 7 - Safe Chemical Use. Retrieved from [Link]

  • Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • Teamsters Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Quora. (2024, April 14). What are the safety precautions for using research chemicals and what are the potential risks associated with their use?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016, December 2). Personal Protective Equipment. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.